

# An In-Depth Technical Guide to the Synthesis of 2,4,6-Trimethoxybenzamide

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## Compound of Interest

Compound Name: 2,4,6-Trimethoxy-benzamide

CAS No.: 160150-35-6

Cat. No.: B065884

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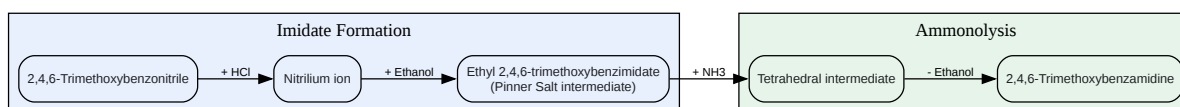
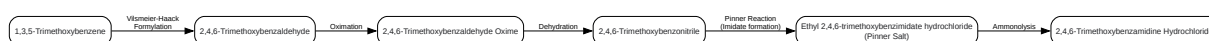
For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the Benzamide Moiety in Medicinal Chemistry

The benzamide functional group is a cornerstone in medicinal chemistry, recognized for its ability to act as a strong basic moiety that can engage in crucial hydrogen bonding interactions with biological targets.<sup>[1]</sup> Its derivatives are known to exhibit a wide range of pharmacological activities, including roles as antimicrobials, analgesics, anti-inflammatories, and anticancer agents.<sup>[2][3][4]</sup> The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. The subject of this guide, 2,4,6-trimethoxybenzamide, incorporates a highly electron-rich aromatic ring, a feature that can significantly modulate its interaction with target proteins. This guide provides a comprehensive overview of the synthetic pathways to 2,4,6-trimethoxybenzamide, offering detailed experimental insights and procedural guidance.

## Core Synthetic Strategy: A Multi-Step Approach

The synthesis of 2,4,6-trimethoxybenzamidine is most effectively approached through a multi-step sequence commencing with the commercially available 1,3,5-trimethoxybenzene. The overall transformation involves the introduction of a formyl group, its conversion to a nitrile, and finally, the formation of the amidine functionality via the classical Pinner reaction.



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## Sources

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